molecular formula C19H14O B13829476 1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one CAS No. 34793-64-1

1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one

Cat. No.: B13829476
CAS No.: 34793-64-1
M. Wt: 258.3 g/mol
InChI Key: LZRRKCOYRSDPQD-UHFFFAOYSA-N
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Description

1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one is an organic compound with the molecular formula C19H18O This compound is characterized by the presence of two 4-methylphenyl groups attached to a pentadiyn-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one typically involves the reaction of 4-methylbenzaldehyde with acetylene derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into its corresponding diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(4-methoxyphenyl)-1,4-pentadiyn-3-one
  • 1,5-Bis(4-chlorophenyl)-1,4-pentadiyn-3-one
  • 1,5-Bis(4-methylphenyl)-3-pentanone

Uniqueness

1,5-Bis(4-methylphenyl)-1,4-pentadiyn-3-one is unique due to the presence of two 4-methylphenyl groups, which impart specific chemical and physical properties

Properties

CAS No.

34793-64-1

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

1,5-bis(4-methylphenyl)penta-1,4-diyn-3-one

InChI

InChI=1S/C19H14O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-10H,1-2H3

InChI Key

LZRRKCOYRSDPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC(=O)C#CC2=CC=C(C=C2)C

Origin of Product

United States

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